5-Anilino-1,2,3,4-thiatriazole
Overview
Description
Synthesis Analysis
5-Anilino-1,2,3,4-thiatriazole can be synthesized through microbial hydroxylation, where specific fungi and bacteria are employed to convert it to hydroxylated derivatives (Theriault & Longfield, 1973). Additionally, one-pot synthesis methods have been developed for creating 5-substituted derivatives, demonstrating moderate to high yields under controlled conditions (Konstantinova et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-amino-1,2,3,4-thiatriazole, a related compound, provides insights into the electron distribution and reactivity potential of 5-Anilino-1,2,3,4-thiatriazole. It features a heteroaromatic ring that influences its chemical behavior (Zaworotko et al., 1979).
Chemical Reactions and Properties
5-Anilino-1,2,3,4-thiatriazole undergoes various chemical reactions, including hydroxylation, to produce hydroxylated derivatives with specific microbial cultures. This conversion demonstrates the compound's reactivity and the potential for further derivatization (Theriault & Longfield, 1973).
Physical Properties Analysis
The literature review did not specifically highlight the physical properties of 5-Anilino-1,2,3,4-thiatriazole. However, the physical properties of related compounds, such as solubility, melting point, and stability, can often be inferred from molecular structure analyses and are crucial for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties of 5-Anilino-1,2,3,4-thiatriazole, such as reactivity, stability, and potential for further chemical transformations, are reflected in its ability to undergo hydroxylation and interact with various reagents to form new derivatives. These characteristics underscore the compound's versatility in chemical synthesis and potential applications in various fields (Theriault & Longfield, 1973).
Scientific Research Applications
Microbial Hydroxylation : A study by Theriault and Longfield (1973) explored the ability of various fungi, actinomycetes, and bacteria to convert 5-Anilino-1,2,3,4-thiatriazole to hydroxylated derivatives. They found that certain cultures, including Aspergillus tamarii, were capable of this conversion, indicating potential for biotechnological applications in producing hydroxylated thiatriazole derivatives (Theriault & Longfield, 1973).
Chemical Properties and Synthesis : The chemistry of 1,2,3,4-thiatriazoles, including 5-Anilino-1,2,3,4-thiatriazole, was detailed in a publication by Jensen and Pedersen (1964). This work covered various synthesis methods and the chemical properties of these compounds, providing a fundamental understanding of the thiatriazole class (Jensen & Pedersen, 1964).
Potential Anticancer Compounds : Wahab (1979) investigated the synthesis of substituted thiatriazoles, including 5-Anilino-1,2,3,4-thiatriazole derivatives, for their potential anticancer activity. Some of these compounds showed inhibitory activity against cancer cell lines, suggesting their potential as therapeutic agents (Wahab, 1979).
Nanocrystal Applications : Webber and Brutchey (2012) explored the use of 1,2,3,4-thiatriazole-5-thiolate, a related compound, as a ligand for CdSe nanocrystals. This study highlighted the potential of thiatriazole derivatives in nanotechnology, particularly in creating stable colloidal suspensions for various applications (Webber & Brutchey, 2012).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P301+P312;P302+P352;P305+P351+P338 .
properties
IUPAC Name |
N-phenylthiatriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAWXNTQCZGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156738 | |
Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Anilino-1,2,3,4-thiatriazole | |
CAS RN |
13078-30-3 | |
Record name | N-Phenyl-1,2,3,4-thiatriazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Anilino-1,2,3,4-thiatriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Phenylamino)thiatriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Anilino-1,2,3,4-thiatriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ANILINO-1,2,3,4-THIATRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KA7V67JKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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